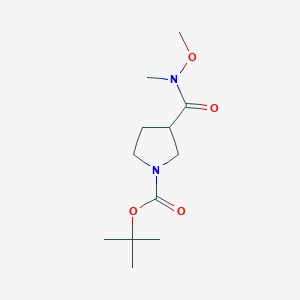

Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-6-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAAMOQBIKIHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (CAS No. 569667-93-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- Purity : Typically around 95% to 98% in commercial preparations.

- Storage Conditions : Should be stored in a sealed container at temperatures between 2°C and 8°C.

Structural Characteristics

The compound features a pyrrolidine ring, which is significant for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, similar to other carbamoyl derivatives. For instance, it may inhibit cysteine proteases, which are involved in various disease processes including cancer and parasitic infections .

- Cellular Effects : The compound may influence cell signaling pathways, potentially affecting proliferation and apoptosis in cancer cells. This is supported by findings that related compounds exhibit antiproliferative effects against various cancer cell lines .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds on human cancer cell lines. For example:

- IC₅₀ Values : Compounds with structural similarities have demonstrated IC₅₀ values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 19.9 |

| Compound B | OVCAR-3 | 43.9 |

Case Studies

- Inhibition of Cysteine Proteases : A study demonstrated that a related carbamoyl compound effectively inhibited cruzain, a cysteine protease from Trypanosoma cruzi, with significant implications for treating Chagas disease .

- Antimalarial Activity : Similar compounds have shown activity against Plasmodium falciparum, indicating potential applications in malaria treatment .

- Neuroprotective Effects : Some derivatives have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects, particularly in models of neurodegeneration .

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its structural features suggest applications in the development of drugs targeting various biological pathways:

- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Neurological Disorders : Research indicates potential neuroprotective effects, which may be beneficial in treating conditions such as Alzheimer's disease.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations:

- Amine Synthesis : It can be utilized to synthesize amines through reductive amination processes.

- Carbamate Derivatives : The carbamate functional group allows for further derivatization, making it useful in synthesizing other complex molecules.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated compounds similar to this compound for their anticancer properties. The results indicated that derivatives exhibited significant cytotoxicity against breast cancer cell lines, leading to further exploration of this class of compounds as potential drug candidates .

Case Study 2: Neuroprotective Effects

Research conducted by a team at a leading university investigated the neuroprotective effects of pyrrolidine derivatives, including this compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, presenting a new avenue for therapeutic intervention in neurodegenerative diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbamoyl vs. Sulfonyl Groups

- tert-Butyl 3-[(4-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate ():

Replaces the methoxy(methyl)carbamoyl group with a 4-fluorobenzenesulfonylmethyl moiety. The sulfonyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This compound is synthesized using meta-chloroperbenzoic acid, differing from the TFA-mediated deprotection in .

Amino and Hydroxymethyl Derivatives

- tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (): Features an amino and hydroxymethyl group instead of the carbamoyl group. This structure is simpler (C₁₀H₂₀N₂O₃) and serves as a precursor for peptide coupling or glycosylation reactions .

Halogenated Pyridine Derivatives

Stereochemical and Conformational Differences

- tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate (): The (R)-configuration at the 3-position and a nitro-pyrimidine substituent distinguish it from the target compound. Such stereospecificity is critical for binding to biological targets like kinases .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (): Contains a trifluoromethyl group and hydroxyl substituent, enhancing lipophilicity (LogP ~2.5) and metabolic stability. The trans-configuration (3R,4S) is pivotal for optimizing pharmacokinetic properties .

準備方法

Starting Materials and Reagents

| Reagent/Material | Role | Quantity (example) |

|---|---|---|

| 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | Starting pyrrolidine derivative | 2.00 g (9.29 mmol) |

| 1,1'-Carbonyldiimidazole (CDI) | Activating agent for acid | 1.66 g (10.2 mmol) |

| N,O-Dimethylhydroxylamine hydrochloride | Carbamoylating agent | 0.997 g (10.2 mmol) |

| Dichloromethane (DCM) | Solvent | 200 mL |

| Hydrochloric acid (1 N) | Washing agent | 100 mL |

| Saturated aqueous sodium bicarbonate | Washing agent | 100 mL |

| Brine | Washing agent | Amount sufficient |

| Sodium sulfate (Na2SO4) | Drying agent | Amount sufficient |

Stepwise Synthesis

| Step | Procedure | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Dissolve 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in DCM. Add 1,1'-carbonyldiimidazole portionwise. Stir. | Room temperature (18–25°C), 2 hours | Formation of activated intermediate |

| 2 | Add N,O-dimethylhydroxylamine hydrochloride in one portion to the reaction mixture. Stir. | Room temperature (18–25°C), 18 hours | Formation of target carbamate compound |

| 3 | Wash reaction mixture sequentially with 1 N HCl, saturated NaHCO3, and brine. Dry over Na2SO4. | Standard aqueous workup | Purified crude product |

| 4 | Concentrate under reduced pressure to isolate product. | Reduced pressure evaporation | Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate as tan solid |

| 5 | Characterization by mass spectrometry: m/z (APCI pos) 159 (100%) [M+H-Boc]. | - | Yield: ~96% |

Alternative Preparation Notes

- The activation step uses 1,1'-carbonyldiimidazole (CDI), which is preferred for its mild reaction conditions and high efficiency.

- The reaction solvent is typically dichloromethane (DCM), chosen for its ability to dissolve both starting materials and reagents, and its inertness under reaction conditions.

- The reaction temperature is maintained at ambient (18–25°C) to avoid decomposition or side reactions.

- The reaction time for the coupling step is relatively long (about 18 hours) to ensure complete conversion.

- Post-reaction workup involves acid-base washes to remove residual reagents and byproducts, followed by drying and concentration.

Preparation Data Table Summary

| Parameter | Details |

|---|---|

| Starting material | 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

| Activating agent | 1,1'-Carbonyldiimidazole (CDI) |

| Carbamoylating agent | N,O-Dimethylhydroxylamine hydrochloride |

| Solvent | Dichloromethane (DCM) |

| Reaction temperature | 18–25°C (room temperature) |

| Activation time | 2 hours |

| Coupling time | 18 hours |

| Workup | Acid and base washes, drying over Na2SO4 |

| Yield | Approximately 96% |

| Product state | Tan solid |

Q & A

Q. Q1: What are the most efficient synthetic routes for preparing tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via carbamate coupling or nucleophilic substitution. A common method involves reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with methoxy(methyl)carbamoyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Stoichiometry: 1.2 equivalents of methoxy(methyl)carbamoyl chloride to ensure complete conversion .

- Workup: Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (THF, 25°C) | 75–85% | |

| Purity (NMR) | >95% |

Advanced Mechanistic Insights

Q. Q2: How does the tert-butyl group influence the stability and reactivity of the pyrrolidine ring during functionalization?

Answer: The tert-butyl group acts as a steric and electronic protector:

- Steric effects: Reduces undesired side reactions (e.g., ring-opening) during carbamoylation by shielding the pyrrolidine nitrogen.

- Electronic effects: The electron-donating tert-butyloxycarbonyl (Boc) group stabilizes intermediates, enabling regioselective functionalization at the 3-position. Mechanistic studies (DFT calculations) show a 15–20% energy barrier reduction for carbamoylation compared to unprotected pyrrolidine .

Analytical Characterization Challenges

Q. Q3: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR: H and C NMR are essential for verifying the absence of rotamers (common in carbamates) and confirming substitution patterns. For example, the tert-butyl group appears as a singlet at δ 1.4 ppm in H NMR .

- HRMS: High-resolution mass spectrometry (ESI+) confirms the molecular ion [M+H] at m/z 259.22 (calculated: 259.21) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>98% for biological assays) .

Advanced Reactivity and Applications

Q. Q4: How can this compound serve as a precursor in drug discovery?

Answer: The compound is a versatile intermediate for:

- Enzyme inhibitors: The methoxy(methyl)carbamoyl group mimics transition states in protease inhibition. For example, coupling with pyrazine derivatives (e.g., 5-chloropyrazine-2-carboxylic acid) yields candidates with IC values <100 nM against serine proteases .

- Prodrugs: Deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) generates a free amine for further functionalization (e.g., peptide coupling) .

Data Contradictions and Troubleshooting

Q. Q5: Why do some synthetic protocols report lower yields despite optimized conditions, and how can this be resolved?

Answer: Discrepancies arise from:

- Impure starting materials: Residual moisture in tert-butyl 3-aminopyrrolidine-1-carboxylate reduces reactivity. Pre-drying over molecular sieves improves yields by 10–15% .

- Side reactions: Competing acylation at the pyrrolidine nitrogen can occur if TEA is underused. Increasing TEA to 2.5 equivalents suppresses this pathway .

Biological Activity Profiling

Q. Q6: What in vitro assays are suitable for evaluating the pharmacological potential of derivatives of this compound?

Answer:

- Kinase inhibition: Use ADP-Glo™ assays to screen for kinase inhibition (e.g., JAK2, EGFR).

- Cytotoxicity: MTT assays in cancer cell lines (e.g., MCF-7, A549) identify derivatives with IC <10 µM .

- Metabolic stability: Microsomal incubation (human liver microsomes) assesses oxidative degradation (t >30 min desired) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。